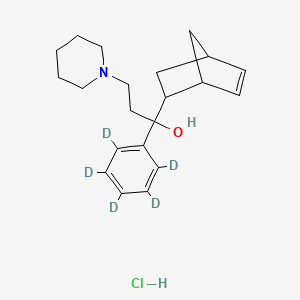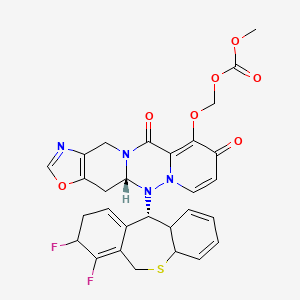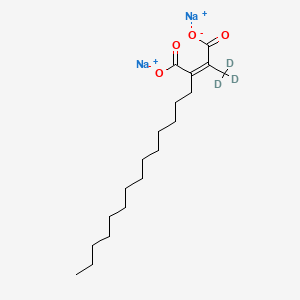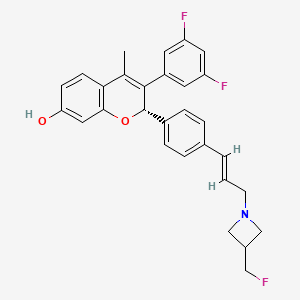
Bexirestrant
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bexirestrant is an orally bioavailable selective estrogen receptor degrader and downregulator with potential antineoplastic activity. It specifically targets and binds to both wild-type and mutant forms of the estrogen receptor, including somatic mutations Y537S and D538G. This binding induces a conformational change that results in the degradation of the estrogen receptor, preventing estrogen receptor-mediated signaling and inhibiting the growth and survival of estrogen receptor-expressing cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bexirestrant is synthesized through a series of chemical reactions involving the formation of a chromene core with an E-alkene linked to an azetidine base . The synthetic route typically involves the following steps:
- Formation of the chromene core.
- Introduction of the E-alkene linkage.
- Attachment of the azetidine base.
The reaction conditions for these steps include the use of specific reagents and catalysts to facilitate the formation of the desired chemical structure. The exact details of the reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. The production methods are designed to be scalable and cost-effective to meet the demands of clinical and research applications.
Analyse Chemischer Reaktionen
Types of Reactions
Bexirestrant undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the chemical structure of this compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated products.
Wissenschaftliche Forschungsanwendungen
Bexirestrant has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study selective estrogen receptor degradation and downregulation.
Biology: Employed in research on estrogen receptor signaling pathways and their role in cellular processes.
Medicine: Investigated for its potential use in treating estrogen receptor-positive cancers, particularly breast cancer.
Industry: Utilized in the development of new therapeutic agents targeting estrogen receptors.
Wirkmechanismus
Bexirestrant exerts its effects by specifically targeting and binding to both wild-type and mutant forms of the estrogen receptor. This binding induces a conformational change that results in the degradation of the estrogen receptor. By preventing estrogen receptor-mediated signaling, this compound inhibits the growth and survival of estrogen receptor-expressing cancer cells . The molecular targets and pathways involved include the estrogen receptor and its associated signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Bexirestrant is unique in its ability to degrade both wild-type and mutant forms of the estrogen receptor, including somatic mutations Y537S and D538G . Similar compounds include:
Fulvestrant: Another selective estrogen receptor degrader, but with different binding affinities and degradation mechanisms.
Tamoxifen: A selective estrogen receptor modulator that blocks estrogen receptor signaling but does not induce degradation.
Raloxifene: Similar to Tamoxifen, it modulates estrogen receptor activity without inducing degradation.
This compound’s unique ability to target and degrade mutant forms of the estrogen receptor makes it a promising candidate for overcoming acquired antiestrogen drug resistance in cancer therapy .
Eigenschaften
CAS-Nummer |
2505067-70-7 |
|---|---|
Molekularformel |
C29H26F3NO2 |
Molekulargewicht |
477.5 g/mol |
IUPAC-Name |
(2S)-3-(3,5-difluorophenyl)-2-[4-[(E)-3-[3-(fluoromethyl)azetidin-1-yl]prop-1-enyl]phenyl]-4-methyl-2H-chromen-7-ol |
InChI |
InChI=1S/C29H26F3NO2/c1-18-26-9-8-25(34)14-27(26)35-29(28(18)22-11-23(31)13-24(32)12-22)21-6-4-19(5-7-21)3-2-10-33-16-20(15-30)17-33/h2-9,11-14,20,29,34H,10,15-17H2,1H3/b3-2+/t29-/m0/s1 |
InChI-Schlüssel |
DVZLOPUYTKPWHJ-MPWQXXDYSA-N |
Isomerische SMILES |
CC1=C([C@@H](OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)/C=C/CN4CC(C4)CF)C5=CC(=CC(=C5)F)F |
Kanonische SMILES |
CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)C=CCN4CC(C4)CF)C5=CC(=CC(=C5)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,9S,12R)-3-benzyl-9-[(6S)-6-hydroxy-6-(oxiran-2-yl)hexyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B12417545.png)
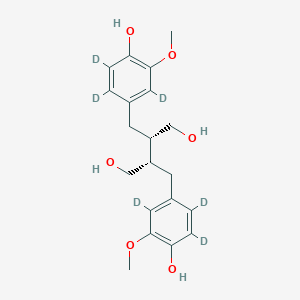
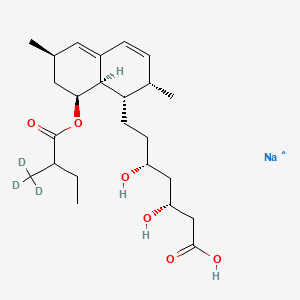
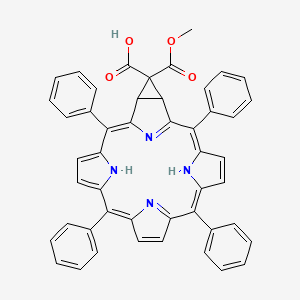
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5](/img/structure/B12417577.png)
![(6R)-4,4-dideuterio-6-[(3S,8S,9S,10R,13R,14S,17R)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid](/img/structure/B12417590.png)
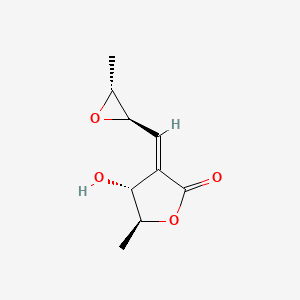

![2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide;dihydrochloride](/img/structure/B12417604.png)

